N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is a synthetic organic compound characterized by a unique structure that combines a tetrahydronaphthalene moiety with a but-2-ynamide group
Mechanism of Action
Target of Action
It is known that ynamides, which contain a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group, are versatile functionalities . They are finding use in an increasing array of transformations due to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Mode of Action
Ynamides are known to interact with their targets through the polarized and nucleophilic alkyne . This interaction leads to various transformations, which can be attributed to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Biochemical Pathways
Compounds similar to this, such as tris or tris(hydroxymethyl)aminomethane, are extensively used in biochemistry and molecular biology as components of buffer solutions, especially for solutions of nucleic acids .
Result of Action
It is known that ynamides are finding use in an increasing array of transformations due to the high regioselectivity of reactions of the polarized and nucleophilic alkyne .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1-tetralone, undergoes a reduction reaction to form 1,2,3,4-tetrahydronaphthalene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The tetrahydronaphthalene is then hydroxymethylated using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 2-position.
Amidation: The final step involves the reaction of the hydroxymethylated tetrahydronaphthalene with but-2-ynoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired but-2-ynamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The but-2-ynamide group can undergo reduction to form a but-2-enamide or butanamide, depending on the reducing agent used (e.g., hydrogen gas with a palladium catalyst for complete reduction).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride for conversion to a chloride, followed by reaction with an amine.
Major Products
Oxidation: 2-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene.
Reduction: N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide.
Substitution: N-[2-(Chloromethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide group.
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group.
Uniqueness
N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-14(18)16-15-12(10-17)9-8-11-6-3-4-7-13(11)15/h3-4,6-7,12,15,17H,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYLSBJSPALSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1C(CCC2=CC=CC=C12)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.